Safrazine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neuroscience

Application Summary

Safrazine hydrochloride has been explored for its potential in neuroscience, particularly in the study of monoamine oxidase inhibitors (MAOIs) and their effects on neural pathways related to mood disorders .

Methods of Application

In experimental setups, Safrazine hydrochloride is administered to animal models to observe its impact on monoamine levels in the brain. Techniques like microdialysis are used to measure neurotransmitter levels, while behavioral assays assess the compound’s effects on mood-related behaviors .

Results and Outcomes

Studies have shown that Safrazine hydrochloride can alter monoamine levels, providing insights into the treatment mechanisms for depression and other mood disorders. Quantitative data from these studies indicate significant changes in neurotransmitter concentrations post-administration .

Pharmacology

Application Summary

In pharmacology, Safrazine hydrochloride’s role as a MAOI has been investigated for its therapeutic effects on depression and Parkinson’s disease .

Methods of Application

Clinical trials have been conducted where Safrazine hydrochloride is given to patients under controlled conditions, monitoring its pharmacokinetics and pharmacodynamics.

Results and Outcomes

The trials have yielded data on the drug’s efficacy, with some patients showing improvement in symptoms. However, the use of Safrazine hydrochloride is limited due to potential side effects and dietary restrictions associated with MAOIs .

Biochemistry

Application Summary

Safrazine hydrochloride is studied in biochemistry for its inhibitory effects on enzymes involved in neurotransmitter catabolism .

Methods of Application

Biochemical assays are used to determine the inhibitory concentration (IC50) of Safrazine hydrochloride against specific enzymes. These assays often involve spectrophotometric methods to measure enzyme activity.

Results and Outcomes

The compound has been found to effectively inhibit monoamine oxidase, with IC50 values being determined for various enzyme isoforms. This data contributes to understanding the drug’s potential for treating biochemical imbalances in the brain .

Molecular Biology

Application Summary

Molecular biology research has utilized Safrazine hydrochloride in the study of gene expression related to neurotransmitter synthesis .

Methods of Application

Safrazine hydrochloride is used to treat cell cultures, followed by RNA extraction and quantitative PCR to measure changes in gene expression levels.

Results and Outcomes

Results have shown that treatment with Safrazine hydrochloride can lead to upregulation of genes involved in neurotransmitter synthesis, suggesting a molecular basis for its pharmacological effects .

Clinical Research

Application Summary

Clinical research has investigated the use of Safrazine hydrochloride in treating nocturnal periodic hypoxemia in patients with Duchenne muscular dystrophy .

Methods of Application

Patients are administered Safrazine hydrochloride before sleep, and their oxygen levels are monitored throughout the night using pulse oximetry.

Results and Outcomes

Studies report that periodic hypoxemia was alleviated within two weeks of treatment, indicating the drug’s potential for managing sleep-related breathing disorders .

Medicinal Chemistry

Application Summary

Medicinal chemistry explores the structural modification of Safrazine hydrochloride to enhance its therapeutic profile and reduce side effects .

Methods of Application

Chemical synthesis and structure-activity relationship (SAR) studies are conducted to create analogs of Safrazine hydrochloride with improved pharmacological properties.

Results and Outcomes

These efforts have led to the development of new compounds with similar MAOI activity but potentially fewer side effects, expanding the options for treating conditions like depression and anxiety .

This analysis provides a detailed overview of the diverse applications of Safrazine hydrochloride in scientific research, highlighting its multifaceted role in advancing our understanding and treatment of various neurological and psychological conditions.

Psychopharmacology

Application Summary

Safrazine hydrochloride has been studied for its psychopharmacological applications, particularly in the treatment of antidepressant-resistant depressions (ARD) .

Methods of Application

The compound is administered in conjunction with other treatments such as electroconvulsive therapy (ECT) to evaluate its effectiveness in ARD cases. Dosage and response are closely monitored through clinical assessments and patient self-reports.

Results and Outcomes

Clinical studies have indicated that Safrazine hydrochloride, when used with ECT, can be effective in treating ARD. However, the high incidence of side effects and dietary restrictions limits its widespread use .

Chemical Proteomics

Application Summary

In chemical proteomics, Safrazine hydrochloride is used to study protein interactions and functions related to monoamine oxidase activity .

Methods of Application

Proteomic techniques such as affinity chromatography coupled with mass spectrometry are employed to identify proteins that interact with Safrazine hydrochloride.

Results and Outcomes

The studies have led to the identification of several proteins that bind to Safrazine hydrochloride, providing insights into the molecular mechanisms of MAOI drugs and their potential off-target effects .

Sleep Medicine

Application Summary

Safrazine hydrochloride has been explored for its use in sleep medicine, particularly in managing sleep-related breathing disorders .

Methods of Application

Patients with conditions like nocturnal periodic hypoxemia are treated with Safrazine hydrochloride, and their sleep patterns are monitored using polysomnography.

Results and Outcomes

The treatment has shown promise in reducing episodes of hypoxemia during sleep, improving overall sleep quality and patient well-being .

Neuropharmacology

Application Summary

Neuropharmacological research has investigated Safrazine hydrochloride’s effects on cognitive functions and neurodegenerative diseases .

Methods of Application

Animal models with induced cognitive deficits are treated with Safrazine hydrochloride to assess its neuroprotective properties. Behavioral tests and neuroimaging techniques are used to evaluate cognitive improvements.

Results and Outcomes

Preliminary results suggest that Safrazine hydrochloride may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases and improving cognitive functions .

Experimental Therapeutics

Application Summary

Safrazine hydrochloride is being examined in experimental therapeutics for its potential to treat various psychiatric and neurological disorders .

Methods of Application

Experimental therapeutic trials involve administering Safrazine hydrochloride to patients with specific disorders, followed by a series of clinical evaluations to monitor therapeutic outcomes.

Results and Outcomes

While some trials have shown positive outcomes, the use of Safrazine hydrochloride is carefully considered due to its irreversible inhibition of monoamine oxidase and associated risks .

Molecular Pharmacology

Application Summary

Molecular pharmacology studies focus on Safrazine hydrochloride’s interaction with monoamine oxidase at the molecular level .

Methods of Application

In vitro assays are conducted to observe the binding affinity of Safrazine hydrochloride to the enzyme, using techniques like X-ray crystallography to elucidate the binding sites.

Results and Outcomes

These studies have provided detailed information on the molecular interactions between Safrazine hydrochloride and monoamine oxidase, contributing to the design of more selective and safer MAOIs .

Safety And Hazards

When handling Safrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Propriétés

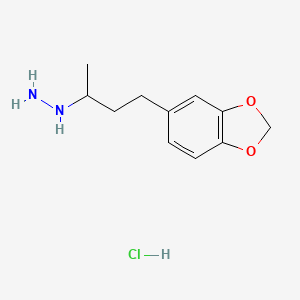

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXVYMTZITGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048840 | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Safrazine hydrochloride | |

CAS RN |

7296-30-2 | |

| Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safrazine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)

![N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1680659.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)

![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

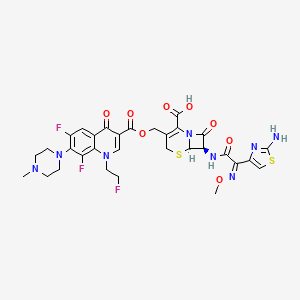

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)